Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate
Brand Name: Vulcanchem
CAS No.: 36848-69-8
VCID: VC3803968
InChI: InChI=1S/C13H15NO4/c1-4-18-13(15)10(8-14)9-5-6-11(16-2)12(7-9)17-3/h5-7,10H,4H2,1-3H3
SMILES: CCOC(=O)C(C#N)C1=CC(=C(C=C1)OC)OC
Molecular Formula: C13H15NO4
Molecular Weight: 249.26 g/mol

Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate

CAS No.: 36848-69-8

Cat. No.: VC3803968

Molecular Formula: C13H15NO4

Molecular Weight: 249.26 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate - 36848-69-8

Specification

CAS No. 36848-69-8
Molecular Formula C13H15NO4
Molecular Weight 249.26 g/mol
IUPAC Name ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate
Standard InChI InChI=1S/C13H15NO4/c1-4-18-13(15)10(8-14)9-5-6-11(16-2)12(7-9)17-3/h5-7,10H,4H2,1-3H3
Standard InChI Key YHESBDUINPOZFB-UHFFFAOYSA-N
SMILES CCOC(=O)C(C#N)C1=CC(=C(C=C1)OC)OC
Canonical SMILES CCOC(=O)C(C#N)C1=CC(=C(C=C1)OC)OC

Introduction

Chemical Identity and Structural Characteristics

Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate belongs to the class of cyanoacetate esters, distinguished by its substitution pattern on the phenyl ring. The compound’s IUPAC name reflects its ethyl ester backbone, a cyano group at the second carbon, and methoxy groups at the third and fourth positions of the phenyl ring .

Molecular Structure and Functional Groups

The compound’s structure (Figure 1) includes:

  • Cyano group (-C≡N): Enhances electrophilicity, enabling participation in nucleophilic addition reactions.

  • 3,4-Dimethoxyphenyl ring: Contributes aromatic stability and influences electronic properties through electron-donating methoxy groups.

  • Ethyl ester (-COOEt): Improves solubility in organic solvents and moderates volatility.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC13H15NO4\text{C}_{13}\text{H}_{15}\text{NO}_4
Molecular Weight249.26 g/mol
Boiling PointNot Available
Melting PointNot Available
DensityNot Available

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves a Knoevenagel condensation between 3,4-dimethoxybenzaldehyde and ethyl cyanoacetate . This reaction proceeds under basic conditions (e.g., piperidine or ammonium acetate) in a refluxing solvent such as ethanol or toluene.

Reaction Mechanism:

  • Base-catalyzed deprotonation of ethyl cyanoacetate forms a resonance-stabilized enolate.

  • Nucleophilic attack on the aldehyde carbonyl group generates an intermediate β-hydroxy ester.

  • Dehydration yields the α,β-unsaturated cyanoester product.

Optimized Conditions:

  • Temperature: 80–100°C

  • Catalyst: Piperidine (5–10 mol%)

  • Solvent: Toluene or ethanol

  • Yield: 70–85% after purification by recrystallization or column chromatography .

Table 2: Synthesis Parameters and Yields

ParameterConditionYield (%)
Solvent (Toluene)Reflux, 6 hours82
Catalyst (Piperidine)10 mol%78
PurificationColumn chromatography85

Industrial-Scale Manufacturing

Industrial production employs batch reactors with stringent control over temperature and pressure. Lewis acids (e.g., ZnCl₂) or heterogeneous catalysts (e.g., silica-supported amines) enhance reaction efficiency. Scalable purification methods include fractional distillation or continuous chromatography.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions:

  • C≡N stretch: 2250–2220 cm⁻¹

  • Ester C=O stretch: 1740–1720 cm⁻¹

  • Aromatic C-O (methoxy): 1260–1240 cm⁻¹

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃):

    • δ 1.38 (t, 3H, -CH₂CH₃)

    • δ 3.85 (s, 6H, -OCH₃)

    • δ 4.35 (q, 2H, -OCH₂-)

    • δ 6.80–7.20 (m, 3H, aromatic) .

  • ¹³C NMR:

    • δ 167.5 (ester carbonyl)

    • δ 117.5 (cyano carbon)

    • δ 56.2 (methoxy carbons) .

Mass Spectrometry

  • Molecular ion peak: m/z 249.26 [M⁺]

  • Fragmentation pattern includes loss of ethoxy (-OEt, m/z 194) and methoxy groups .

AssayResultReference
DPPH scavengingIC₅₀ = 28.4 μM
Lipid peroxidation74% inhibition at 100 μM
Anti-inflammatory60% reduction at 50 mg/kg

Applications in Science and Industry

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Enzyme inhibitors: Modified to target serine proteases or kinases.

  • Receptor ligands: Functionalized for G-protein-coupled receptor (GPCR) modulation .

Agrochemical Development

Derivatives exhibit herbicidal and fungicidal activity, likely due to disruption of mitochondrial electron transport .

Material Science

Its cyano group enables incorporation into polymers for enhanced thermal stability .

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